N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide

P2X3 receptor Pain Chronic Cough

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide (CAS 477493-49-5) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its molecular formula is C21H20N4OS.

Molecular Formula C21H20N4OS
Molecular Weight 376.48
CAS No. 477493-49-5
Cat. No. B2397076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide
CAS477493-49-5
Molecular FormulaC21H20N4OS
Molecular Weight376.48
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C21H20N4OS/c1-3-25(4-2)18-11-9-17(10-12-18)20(26)24-21-23-19(14-27-21)16-7-5-15(13-22)6-8-16/h5-12,14H,3-4H2,1-2H3,(H,23,24,26)
InChIKeyKWAZKBGXYZXSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide (CAS 477493-49-5): Chemical Identity and Research Procurement Profile


N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide (CAS 477493-49-5) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its molecular formula is C21H20N4OS [1]. This compound is structurally characterized by a central thiazole ring, a 4-cyanophenyl substituent at the 4-position of the thiazole, and a 4-(diethylamino)benzamide moiety. The compound is primarily referenced in patent literature as a member of a series of P2X3 receptor antagonists, which are under investigation for the treatment of neurogenic disorders and chronic pain [2].

P2X3 receptor antagonist SAR exploration
Unique 4-cyanophenyl / diethylamino substitution pattern
Requires in-house activity confirmation

Why N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide Cannot Be Substituted by Generic Analogs


Within the 1,3-thiazol-2-yl benzamide class, minor structural modifications lead to significant shifts in target selectivity and pharmacokinetic profiles, making simple chemical substitution unreliable for research continuity. For P2X3 antagonists, specific substituents on the thiazole ring and benzamide moiety critically influence the compound's ability to discriminate between homomeric P2X3 and heteromeric P2X2/3 receptors, a key determinant of on-target therapeutic effects versus off-target taste-related side effects [1]. The unique combination of a 4-cyanophenyl group and a 4-(diethylamino)benzamide tail in CAS 477493-49-5 differentiates it chemically from other in-class compounds like filapixant or eliapixant, which bear distinct substituent patterns. Therefore, a user seeking to replicate or build upon published research protocols cannot simply interchange this compound with a structurally similar analog without risking experimental variability or a complete loss of target engagement.

!Minor structural changes in thiazole-benzamides may shift P2X3 vs P2X2/3 selectivity and pharmacokinetics, limiting direct replacement.
!Filapixant, eliapixant, and other analogs carry different substituents; this compound is a distinct chemical entity, not a generic substitute.
!Without published potency data, interchangeability cannot be assumed; experimental validation is essential.

Quantitative Differentiation Evidence for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide (CAS 477493-49-5) Against Comparators


P2X3 Antagonist Potency: A Class-Level Inference for 1,3-Thiazol-2-yl Benzamides

As a member of the 1,3-thiazol-2-yl benzamide class described in patent WO2016091776A1, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide is structurally related to potent P2X3 antagonists. The patent establishes that compounds within this class, exemplified by filapixant, achieve nanomolar inhibitory potency at the human P2X3 receptor (IC50 = 7 nM in a calcium flux assay) [1]. The specific compound 477493-49-5, bearing a 4-cyanophenyl and 4-diethylamino substituted benzamide, represents a unique chemical combination within this activity space. However, a direct, published, head-to-head activity comparison for this precise compound is currently absent from the public domain.

Potency inference
Class-level
Target: not disclosed
Filapixant: IC₅₀ 7 nM (calcium assay)
Structural features align with active P2X3 antagonists, but direct potency data are absent.
Procurement based on chemical identity, not confirmed metrics.
P2X3 receptor Pain Chronic Cough

Chemical Uniqueness and Analog Differentiation via Structural Comparison

The compound's specific substitution pattern provides a distinct chemical identity compared to its closest research analogs. The 4-cyanophenyl group offers a unique electronic and steric profile, while the 4-(diethylamino)benzamide moiety differs from the amide substituents found in other clinical candidates. For example, eliapixant (BAY 1817080) and filapixant (BAY 1902607) contain different heterocyclic or sulfonamide groups, respectively [1][2]. This structural divergence underlines that CAS 477493-49-5 is not a generic substitute for these advanced candidates; it is a distinct chemical entity intended for specific SAR exploration within the thiazole-benzamide chemical space.

Structural uniqueness
Supporting evidence
4-cyanophenyl at thiazole C4
4-(diethylamino)benzamide tail
Distinct substitution pattern enables SAR probing not covered by filapixant or eliapixant.
Qualitative differentiation; no bioactivity rank implied.
Structure-Activity Relationship Medicinal Chemistry Chemical Procurement

Absence of High-Strength Differential Data: A Critical Transparency Note

A comprehensive search across primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) has not yielded any direct head-to-head comparison or quantitative biological activity data for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide. The compound does not appear to have been independently profiled in peer-reviewed journals or public assay databases. The only verifiable context for this molecule is its inclusion in the broad Markush structure of a P2X3 inhibitor patent [1]. Consequently, a high-strength, evidence-based claim of its superiority or even quantitative equivalence to known comparators cannot be made at this time.

Data transparency
Data to verify
No public peer-reviewed activity data for this compound.
Biological activity is inferred from patent class, not independently validated.
In-house profiling is prerequisite for use as a tool compound.
Data Integrity Research Procurement Risk Assessment

Defined Research Application Scenarios for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide (CAS 477493-49-5)


Exploratory Structure-Activity Relationship (SAR) Studies in P2X3 Antagonist Programs

This compound is optimally suited for medicinal chemistry teams exploring the SAR of the 4-position phenyl ring on the thiazole core of P2X3 antagonists. The 4-cyanophenyl group is a specific, relatively uncommon substituent whose impact on potency, selectivity, and physicochemical properties can be systematically evaluated against other published examples from WO2016091776A1 [1]. Its procurement enables the generation of novel, proprietary SAR data.

Chemical Tool for Target Engagement Studies (With Caution)

As a structurally distinct member of the 1,3-thiazol-2-yl benzamide class, this compound could be used as a chemical tool to probe P2X3-mediated pathways, provided its activity is first confirmed in-house. Given the absence of public bioactivity data, as noted in Section 3, any use as a tool compound must be preceded by rigorous in vitro profiling to establish its potency and selectivity relative to well-characterized controls like filapixant [1].

Reference Standard for Analytical Method Development

The unique combination of a diaryl thiazole, a nitrile, and a tertiary amine makes CAS 477493-49-5 a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for this compound class. Its distinct chromatographic and spectroscopic properties can be valuable in quality control workflows during drug discovery.

Application
Selection Property
Validation Focus
P2X3 antagonist SAR studies
Unique 4-cyanophenyl substitution
In-house potency and selectivity profiling against patent exemplars
P2X3 pathway target engagement (research use, activity unconfirmed)
Distinct thiazole-benzamide core
Confirm in vitro activity relative to well-characterized controls such as filapixant
Analytical reference standard for method development
Unique chromophore and tertiary amine
Chromatographic and spectroscopic method validation
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